Alpha-ketoglutarate permease is a crucial protein found in Escherichia coli, specifically denoted as KgtP. This protein functions primarily as a symporter, facilitating the transport of alpha-ketoglutarate along with protons across the bacterial inner membrane. The gene encoding this protein is located on the E. coli chromosome and is constitutively expressed, meaning it is continuously produced regardless of environmental conditions.
KgtP is classified under the major facilitator superfamily of transporters, which are integral membrane proteins that facilitate the transport of various substrates across cellular membranes. The specific classification details include:
The synthesis of alpha-ketoglutarate permease involves several technical methods. The gene kgtP can be expressed in laboratory settings using systems such as T7 RNA polymerase for high-level expression.
The molecular structure of alpha-ketoglutarate permease has been characterized using hydropathy analysis and membrane topology models.
Alpha-ketoglutarate permease facilitates a specific chemical reaction:
The mechanism by which alpha-ketoglutarate permease operates involves several steps:
Alpha-ketoglutarate permease exhibits distinct physical and chemical properties relevant to its function:
Alpha-ketoglutarate permease plays a significant role in various scientific applications:
The kgtP gene (originally designated witA) is located at 56.5 minutes on the Escherichia coli chromosome, situated between the pss (phosphatidylserine synthase) and rrnG (ribosomal RNA) operons [2] [4]. This locus spans 1,299 base pairs and encodes a protein of 432 amino acids with a predicted molecular mass of ~47 kDa [2] [3]. Initial genomic analyses identified kgtP through sequencing studies that revealed its homology to human hepatoma glucose transporters and other bacterial proton-coupled transporters like CitA (citrate transporter) and AraE (arabinose transporter) [2]. Disruption of kgtP in wild-type E. coli strains resulted in severely impaired growth on alpha-ketoglutarate (KG) as the sole carbon source, confirming its essential role in KG assimilation [2] [4]. Transcriptional analyses demonstrated that kgtP is constitutively expressed under diverse growth conditions (e.g., with glucose, glycerol, or KG as carbon sources), evidenced by consistent detection of a 1.3-kb transcript and functional permease activity across physiological states [4] [6]. This constitutive expression contrasts with the inducible nature of other dicarboxylate transporters in E. coli, suggesting a fundamental role in central metabolism.
Table 1: Genomic and Molecular Characteristics of kgtP
Property | Characteristic | Experimental Evidence |
---|---|---|
Chromosomal Location | 56.5 min (between pss and rrnG) | Sequencing, complementation assays |
Gene Size | 1,299 bp | DNA sequencing [2] |
Protein Product | 432 amino acids (~47 kDa) | SDS-PAGE, radiolabeling [4] |
Transcript Size | 1.3 kb | Northern blot [4] |
Regulatory Profile | Constitutive expression | Transport assays across carbon sources [4] |
Initial characterization of KgtP's primary structure revealed a highly hydrophobic protein typical of integral membrane transporters. Hydropathy analysis using the Kyte-Doolittle algorithm predicted 12 transmembrane domains (TMDs) connected by hydrophilic loops, with both N- and C-termini oriented toward the cytoplasm [1] [3]. This topology is characteristic of the Major Facilitator Superfamily (MFS), to which KgtP belongs. The TMDs range from 18 to 24 amino acids in length, forming alpha-helical bundles that create a substrate translocation pathway. Computational models further suggested that several loops between TMDs contain conserved residues critical for substrate recognition and proton coupling, particularly in loops 2–3 and 8–9, which exhibit higher sequence conservation among bacterial KG transporters [1] [6].
The predicted 12-TMD topology was experimentally validated using phoA (alkaline phosphatase) gene fusions [1] [3]. This technique exploits the dependence of PhoA activity on its export to the periplasm:
A series of 14 kgtP-phoA fusions were constructed, with fusion junctions distributed throughout the KgtP sequence. Measurement of alkaline phosphatase activities and cellular localization studies confirmed:
Table 2: Membrane Topology Validation by PhoA Fusion Analysis
Fusion Junction Position | PhoA Activity (Units) | Interpreted Location |
---|---|---|
Loop 1–2 (L42) | 1,210 ± 85 | Periplasmic |
Loop 3–4 (Q150) | 980 ± 45 | Periplasmic |
Loop 5–6 (S221) | 1,105 ± 92 | Periplasmic |
Loop 7–8 (H278) | 1,320 ± 110 | Periplasmic |
TMD 3 (A100) | 35 ± 5 | Cytoplasmic |
TMD 6 (V200) | 28 ± 3 | Cytoplasmic |
TMD 10 (L350) | 42 ± 6 | Cytoplasmic |
KgtP functions as an α-ketoglutarate:H⁺ symporter, coupling KG uptake to proton import along the electrochemical gradient [4]. Key functional attributes established through vesicle transport assays include:
Structurally, KgtP shares sequence homology with several MFS transporters:
Unlike the anaerobic KG transporter C5038 in uropathogenic E. coli (UPEC), which is induced by KG and regulated by FNR/ArcA, KgtP is constitutively expressed and functions aerobically [6]. Site-directed mutagenesis identified essential residues for KgtP function:
Phylogenetic analysis places KgtP in a distinct clade from eukaryotic KG carriers, highlighting its specialization for prokaryotic energy-coupled transport [2] [6].
Table 3: Functional and Structural Comparison with Related Transporters
Transporter | Substrate | TMDs | Coupling Ion | Kₘ (μM) | Regulation |
---|---|---|---|---|---|
KgtP | α-Ketoglutarate | 12 | H⁺ | 13–46 | Constitutive |
CitA | Citrate/Succinate | 12 | H⁺ | 100–200 | Anaerobiosis inducible |
AraE | Arabinose | 12 | H⁺ | 500 | Glucose repressible |
C5038 (UPEC) | α-Ketoglutarate | 13 | H⁺ (?) | Not reported | Anaerobic/KG inducible [6] |
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